molecular formula C8H9BFNO3 B1391477 (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid CAS No. 957062-96-3

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1391477
CAS No.: 957062-96-3
M. Wt: 196.97 g/mol
InChI Key: POAMPDABXAYDGV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H9BFNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methylcarbamoyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Arylboronic Acid: The initial step involves the formation of the arylboronic acid through the reaction of an aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of Functional Groups: The fluoro and methylcarbamoyl groups are introduced through electrophilic aromatic substitution reactions. The fluoro group can be introduced using a fluorinating agent such as Selectfluor, while the methylcarbamoyl group can be introduced using methyl isocyanate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.

    Oxidation: (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced to form the corresponding boronic ester using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Base: Potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation.

    Boronic Esters: Formed through reduction.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Catalysis: Serves as a key reagent in catalytic processes involving carbon-boron bond formation.

Biology and Medicine:

    Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Material Science: Utilized in the synthesis of advanced materials such as polymers and nanomaterials.

    Agriculture: Used in the development of agrochemicals and pesticides.

Mechanism of Action

Mechanism: The mechanism of action of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Molecular Targets and Pathways:

    Palladium Catalyst: Acts as the central mediator in the cross-coupling reaction.

    Aryl Halides and Boronic Acids: Serve as the substrates for the reaction.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar structure but lacks the fluoro and methylcarbamoyl groups.

    2-Fluoro-5-(methylcarbamoyl)phenylboronic Acid: Positional isomer with the fluoro and methylcarbamoyl groups in different positions.

    4-Formylphenylboronic Acid: Contains a formyl group instead of a methylcarbamoyl group.

Uniqueness:

    Functional Groups: The presence of both fluoro and methylcarbamoyl groups provides unique reactivity and selectivity in chemical reactions.

    Applications: The compound’s unique structure makes it particularly useful in specific synthetic applications, such as the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

[5-fluoro-2-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(10)4-7(6)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAMPDABXAYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672867
Record name [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-96-3
Record name B-[5-Fluoro-2-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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